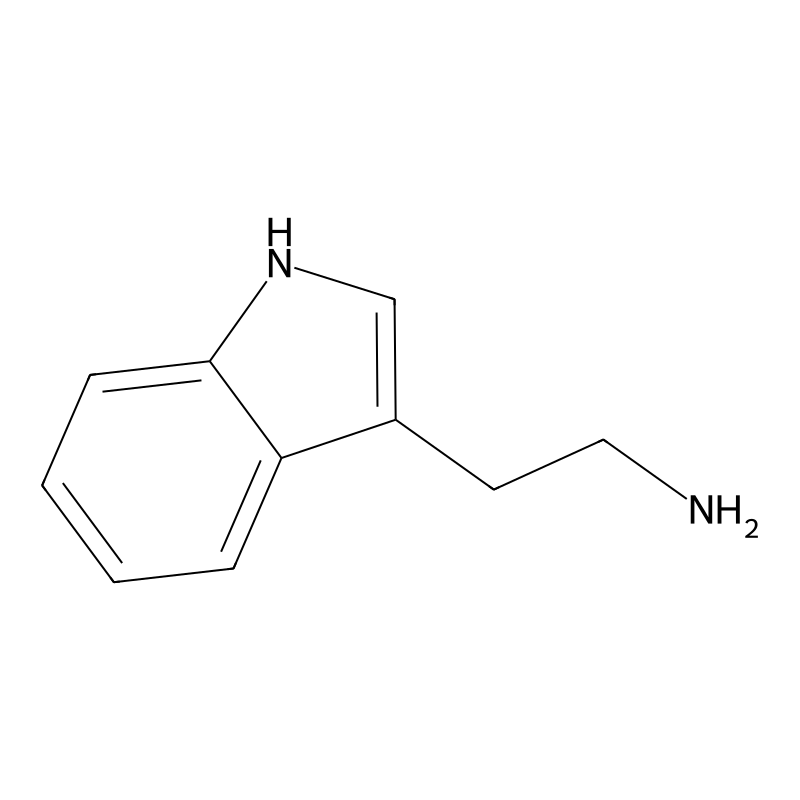Tetrabutylammonium nonafluorobutanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tetrabutylammonium nonafluorobutanesulfonate is a quaternary ammonium salt characterized by the formula CHFNOS. It consists of a tetrabutylammonium cation and a nonafluorobutanesulfonate anion, making it a fluorinated ionic liquid. This compound is noted for its unique physicochemical properties, including high thermal stability, low vapor pressure, and significant solubility in organic solvents, which make it suitable for various applications in both research and industrial settings .
- Acute Toxicity: Limited data available, but studies suggest moderate to low acute oral and dermal toxicity [].
- Flammability: Non-flammable [].
- Environmental Impact: Perfluorinated compounds like NfO3S- are known to be persistent in the environment and may have bioaccumulative properties. Proper disposal is crucial [].
Electrolyte in Electrochemical Studies:
Due to its high ionic conductivity and thermal stability, TBA-PFBS is widely used as an electrolyte in electrochemical studies. It serves as a medium for the transport of ions between electrodes, enabling investigations in various fields:
- Battery research: TBA-PFBS is employed in the development of lithium-ion batteries due to its compatibility with lithium metal anodes and its ability to form a stable solid electrolyte interface (SEI) layer, crucial for battery performance and safety.
- Fuel cell research: TBA-PFBS finds application in studies of fuel cells, particularly proton exchange membrane fuel cells (PEMFCs). Its high conductivity and stability at elevated temperatures make it suitable for investigating these devices. [Source: ]
- Electrodeposition: TBA-PFBS is used as an electrolyte in electrodeposition processes, facilitating the deposition of various materials onto electrode surfaces for research purposes. [Source: ]
Surfactant in Colloid and Surface Chemistry:
TBA-PFBS exhibits surfactant properties, meaning it can lower the surface tension of liquids and stabilize interfaces. These properties make it valuable in colloid and surface chemistry research:
- Synthesis of nanoparticles: TBA-PFBS can act as a capping agent during the synthesis of nanoparticles, controlling their size and stability.
- Surface modification: TBA-PFBS can be employed to modify the surface properties of materials, influencing their wettability, adhesion, and other characteristics.
- Emulsion formation: TBA-PFBS can be used to stabilize emulsions, which are mixtures of two immiscible liquids. This finds application in various research areas, including drug delivery and cosmetics.
Reference material in Environmental Science:
Due to its well-defined structure and stability, TBA-PFBS is used as a reference material in environmental science research. It helps researchers:
- Identify and quantify perfluorinated compounds (PFCs): TBA-PFBS serves as a standard for analytical techniques used to detect and measure PFCs, a class of emerging environmental contaminants.
- Investigate the behavior and fate of PFCs in the environment: TBA-PFBS can be used in studies to understand how PFCs interact with environmental components like soil and water.
The synthesis of tetrabutylammonium nonafluorobutanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with nonafluorobutanesulfonic acid. The general procedure includes:
- Preparation of Tetrabutylammonium Hydroxide: This can be achieved by reacting tetrabutylammonium bromide with sodium hydroxide.
- Neutralization Reaction: The tetrabutylammonium hydroxide is then reacted with nonafluorobutanesulfonic acid under controlled conditions.
- Purification: The resulting product is purified through recrystallization or ion-exchange chromatography to obtain high purity levels suitable for research and industrial applications .
Tetrabutylammonium nonafluorobutanesulfonate has several notable applications:
- Electrochemistry: Used as an electrolyte in electrochemical cells due to its ionic conductivity and stability.
- Solvent for Organic Reactions: Acts as a solvent in various organic synthesis reactions, enhancing reaction rates and yields.
- Biochemical Assays: Employed in biochemical assays where its unique properties can stabilize proteins and other biomolecules.
- Material Science: Investigated for its potential use in developing advanced materials due to its nanoscale structuring properties .
Studies on the interactions of tetrabutylammonium nonafluorobutanesulfonate with various biomolecules are ongoing. Its ability to alter the stability and activity of proteins has been noted, particularly in the context of ionic liquids affecting protein folding and function. The compound's interactions with membranes and other cellular components are also being explored to understand its potential biological implications better .
Tetrabutylammonium nonafluorobutanesulfonate shares similarities with other quaternary ammonium salts and ionic liquids but possesses unique characteristics due to its fluorinated structure. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Tetrabutylammonium trifluoromethanesulfonate | Quaternary Ammonium Salt | Stronger acidity than nonafluorobutanesulfonate |
| Tetrabutylammonium hexafluorophosphate | Quaternary Ammonium Salt | Used as an electrolyte in electrochemistry |
| Tetraethylammonium nonaflate | Quaternary Ammonium Salt | Less lipophilic compared to tetrabutyl derivatives |
| Tetrabutylammonium acetate | Quaternary Ammonium Salt | Commonly used as a phase transfer catalyst |
The uniqueness of tetrabutylammonium nonafluorobutanesulfonate lies in its high fluorine content, which imparts distinctive solvation properties and enhances its utility in specialized applications such as electrochemistry and material science .








